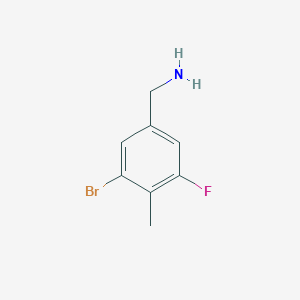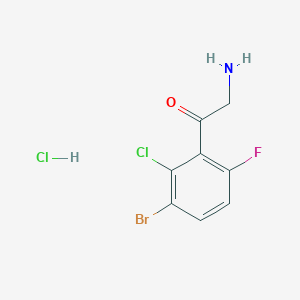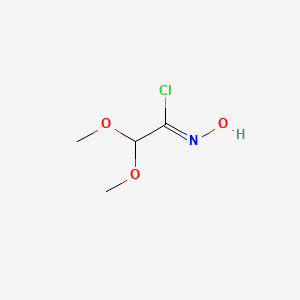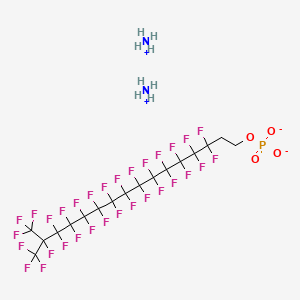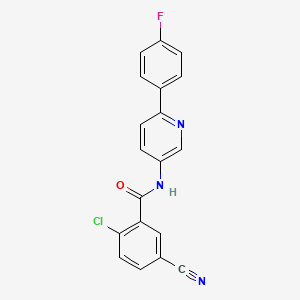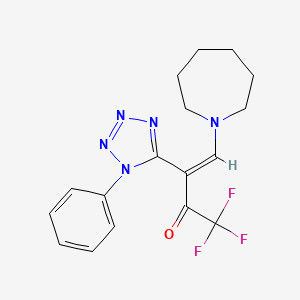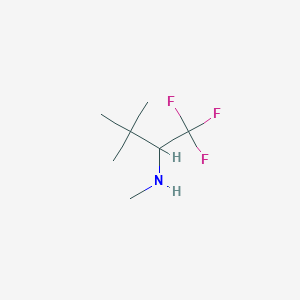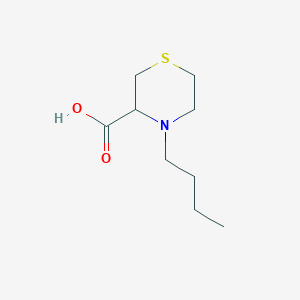
4-Butylthiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylthiomorpholine-3-carboxylic acid is an organic compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a butyl group at the fourth position and a carboxylic acid group at the third position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylthiomorpholine-3-carboxylic acid can be achieved through several methods:
-
From Thiomorpholine: : The starting material, thiomorpholine, can be alkylated with butyl bromide in the presence of a base such as sodium hydride to introduce the butyl group at the fourth position. The resulting 4-butylthiomorpholine can then be carboxylated at the third position using carbon dioxide under high pressure and temperature conditions.
-
From 3-Carboxythiomorpholine: : Another method involves the alkylation of 3-carboxythiomorpholine with butyl bromide. This reaction can be carried out in the presence of a strong base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Butylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-Butylthiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Butylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
4-Methylthiomorpholine-3-carboxylic acid: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
4-Phenylthiomorpholine-3-carboxylic acid:
Uniqueness
4-Butylthiomorpholine-3-carboxylic acid is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other thiomorpholine derivatives and contributes to its specific chemical and physical properties.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
4-butylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
WBWIDQCIZFNSNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCSCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


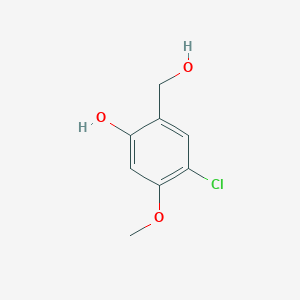
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
